molecular formula C12H10N2O4 B3054939 4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid CAS No. 62536-28-1

4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid

Cat. No. B3054939
CAS RN: 62536-28-1
M. Wt: 246.22 g/mol
InChI Key: XCRMNENTKUMVFF-UHFFFAOYSA-N
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Description

“4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The compound also contains a carboxylic acid group attached to a benzene ring .


Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One common method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 positions . This process can be catalyzed by palladium and uses task-specific phosphine ligands . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of “4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid” includes an oxazole ring, a benzene ring, and a carboxylic acid group . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .


Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions . These reactions are regio- and stereospecific with respect to bromoalkenes and tolerate a wide range of functional groups .

Mechanism of Action

While the specific mechanism of action for “4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid” is not mentioned in the retrieved sources, oxazole derivatives are known to have various biological activities. They have been classified into several categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .

Future Directions

The future directions in the research of oxazole derivatives could involve the synthesis of new derivatives with improved biological activities. There is also potential for further exploration of their mechanisms of action and their applications in medicinal chemistry .

properties

IUPAC Name

4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-6-10(18-14-7)11(15)13-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRMNENTKUMVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613747
Record name 4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid

CAS RN

62536-28-1
Record name 4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 6.9g of p-aminobenzoic acid and 3.5 g of potassium carbonate in 60 ml of acetone was added 7.3 g of 3-methylisoxazole-5-carbonyl chloride. The mixture was stirred at room temperature for 1 hr. and then refluxed for 1 hr. The precipitate was filtered off and dissolved in water. The solution was acidified with concentrated hydrochloride acid. The precipitate was filtered off and washed with ethanol. There was obtained 9.1 g of N-(p-carboxyphenyl)-3-methylisoxazole-5-carboxamide. Melting point: above 300° C. Yield: 73.4%.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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